physicochemical properties of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
physicochemical properties of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Introduction
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone is a disubstituted piperidine derivative belonging to the chloroacetamide class of compounds. Its structure, featuring a reactive chloroacetyl group attached to a methylated piperidine ring, makes it a valuable intermediate in synthetic organic chemistry and a scaffold of interest for drug discovery and development. The piperidine moiety is a ubiquitous structural feature in many natural products and pharmaceuticals, while the α-chloro amide group provides a reactive handle for further chemical modification.
This guide provides a comprehensive overview of the known and predicted . We will delve into its chemical identity, fundamental properties, and the established methodologies for determining critical parameters such as lipophilicity (LogP) and ionization constant (pKa). The causality behind these experimental choices is explained to provide researchers with not just data, but a framework for its application in a laboratory setting.
Chemical Identity and Structure
Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-1-(3-methylpiperidin-1-yl)ethanone | N/A |
| CAS Number | 4593-19-5 | [1][2][3] |
| Molecular Formula | C₈H₁₄ClNO | [1][2] |
| Molecular Weight | 175.66 g/mol | [1][2] |
| Canonical SMILES | CC1CCCN(C1)C(=O)CCl | |
| InChI | InChI=1S/C8H14ClNO/c1-7-4-2-3-5-9(7)8(11)6-10/h7H,2-6H2,1H3 | N/A |
| InChIKey | YZJBSKKWHCYFSP-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Summary of Properties
| Property | Value | Notes |
| Molecular Weight | 175.66 g/mol | Confirmed by multiple sources.[1][2] |
| Physical Form | Not specified | A related compound is a liquid[4]. |
| Hazard | Irritant | Indicated by chemical suppliers.[1] |
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug development, influencing membrane permeability and absorption. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), representing the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] A LogP of 1 indicates a 10:1 distribution in favor of the organic phase, suggesting hydrophobicity, while a LogP of -1 indicates a 1:10 ratio, suggesting hydrophilicity.[6]
The "shake-flask" method remains the gold standard for experimental LogP determination due to its direct and unambiguous measurement of the compound's partitioning behavior.[5]
Caption: Workflow for LogP determination via the shake-flask method.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's charge state at a given pH. This, in turn, affects its solubility, receptor binding, and membrane transport. For 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone, the tertiary amine within the piperidine ring is basic and can be protonated.
Potentiometric titration is a highly precise and common method for pKa determination.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.[9] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10]
Caption: Workflow for pKa determination via potentiometric titration.
Chemical Stability
As a member of the chloroacetamide family, the compound's stability is of practical concern. Chloroacetamides can undergo hydrolysis, particularly under acidic or basic conditions.[11][12] Base-catalyzed hydrolysis typically proceeds via an Sₙ2 reaction, where the chloride is displaced by a hydroxide ion to form the corresponding hydroxy-substituted derivative.[12] Acid-catalyzed hydrolysis can be more complex, potentially leading to cleavage of the amide bond.[11][12] The rate and mechanism of these degradation pathways can be influenced by steric hindrance and the specific substituents on the molecule.[12] For handling and storage, it is advisable to keep the compound in a cool, well-ventilated area, away from strong acids and bases to ensure its stability.[13]
Synthesis Overview
While a specific synthesis protocol for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone was not detailed in the search results, the synthesis of structurally related compounds provides a reliable template. The most common method involves the acylation of the parent piperidine with chloroacetyl chloride.[14][15] Typically, the reaction is performed in an anhydrous aprotic solvent like benzene, with a tertiary amine base such as triethylamine to act as a scavenger for the hydrochloric acid byproduct.[14][15]
Experimental Protocols
The following protocols are detailed methodologies for determining the key physicochemical parameters discussed above. They are designed to be self-validating through replication and adherence to established standards.
Protocol 1: Determination of LogP by Shake-Flask HPLC-UV Method
This protocol describes the determination of the n-octanol/water partition coefficient.
1. Materials and Reagents:
-
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
-
1-Octanol (analytical grade)
-
Deionized water or phosphate buffer (e.g., pH 7.4)[16]
-
HPLC system with UV detector
-
Centrifuge tubes (e.g., 15 mL glass)
-
Vortex mixer and mechanical shaker
-
Centrifuge
2. Preparation of Phases:
-
Combine 500 mL of 1-octanol and 500 mL of water/buffer in a separatory funnel.
-
Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours to ensure mutual saturation.[16]
-
Carefully separate the two phases and store them in sealed containers.
3. Experimental Procedure:
-
Accurately prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
In triplicate, add 5 mL of the saturated n-octanol phase and 5 mL of the compound's aqueous solution to separate centrifuge tubes.[17]
-
Seal the tubes and vortex vigorously for 5 minutes.[17]
-
Place the tubes on a mechanical shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[16]
-
Centrifuge the tubes at 3000 rpm for 10 minutes to achieve complete phase separation.[17]
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase from each tube for analysis.
4. Quantification and Calculation:
-
Prepare a calibration curve for the compound using the HPLC-UV system.
-
Analyze the aliquots from both phases to determine the concentration of the compound in the n-octanol ([C]octanol) and aqueous ([C]water) layers.
-
Calculate the partition coefficient (P) as: P = [C]octanol / [C]water.
-
Calculate the final value as LogP = log₁₀(P).
-
Report the average LogP and standard deviation from the triplicate measurements.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant for the protonated piperidine nitrogen.
1. Materials and Reagents:
-
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)[9]
-
Potassium Chloride (KCl) for maintaining ionic strength[9]
-
Standard pH buffers (pH 4.00, 7.00, 10.00)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Autotitrator or a burette
2. Preparation:
-
Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[9]
-
Prepare a 20 mL solution of the test compound at a concentration of approximately 1 mM in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[9]
-
Purge the solution with nitrogen gas to remove dissolved CO₂.[9]
3. Titration Procedure:
-
Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain a constant temperature.
-
Immerse the pH electrode in the solution.
-
Using 0.1 M HCl, adjust the initial pH of the solution to ~2.0 to ensure the piperidine nitrogen is fully protonated.[9]
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value and the total volume of NaOH added after each increment, allowing the pH reading to stabilize.
-
Continue the titration until the pH reaches ~12.0.[9]
-
Perform a blank titration using a solution containing only water and KCl to correct for the buffering capacity of water.
-
Repeat the entire procedure at least three times for statistical validity.[9]
4. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the volume at which the derivative is maximum).
-
Determine the half-equivalence volume by dividing the equivalence point volume by two.
-
The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.[10][18]
-
Calculate the average pKa and standard deviation from the replicate titrations.
Conclusion
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone is a reactive chemical intermediate whose utility is governed by its fundamental physicochemical properties. While exhaustive experimental data is limited, its identity is well-defined with a molecular weight of 175.66 g/mol and CAS number 4593-19-5.[1][2][3] Its structure suggests a basic character due to the piperidine nitrogen and moderate lipophilicity, both of which can be precisely quantified using the robust experimental protocols for pKa and LogP determination detailed herein. An understanding of its potential for hydrolysis, characteristic of the chloroacetamide class, is essential for its proper handling, storage, and application in synthetic endeavors. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively utilize this compound in their work.
References
- 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone.
- Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone.
- 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone | CAS 4593-19-5. Santa Cruz Biotechnology.
- Protocol for Determining pKa Using Potentiometric Titration.
- 2-CHLORO-1-(3-METHYL-PIPERIDIN-1-YL)-ETHANONE | 4593-19-5. ChemicalBook.
- 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone | 4593-19-5. Biosynth.
- 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone.
- Methods for Determination of Lipophilicity. Encyclopedia.pub.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Determination of pKa using the half-volume method: A laboratory experiment.
- How to Determine Pka
- Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent.
- Determination of partition coefficients (log P). Bio-protocol.
- 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE 1440-60-4 wiki. Guidechem.
- Exploring Chloroacetamide: Properties, Applications, and Manufacturing Excellence. Hyma Synthesis.
- Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. 2-CHLORO-1-(3-METHYL-PIPERIDIN-1-YL)-ETHANONE | 4593-19-5 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]

-ethanone.png)
-ethanone.png)
